molecular formula C13H22O3 B12538481 10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol CAS No. 656835-09-5

10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol

Cat. No.: B12538481
CAS No.: 656835-09-5
M. Wt: 226.31 g/mol
InChI Key: YUCNSBHLCKOHQG-UHFFFAOYSA-N
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Description

10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol is a spirocyclic compound characterized by a 2,4-dioxaspiro[5.5]undecane core. The molecule features an ethylidene group (CH₂CH₂) at position 10 and two methyl groups at position 3, with a hydroxyl group at position 6. The spiro[5.5] framework comprises two fused six-membered rings sharing a central sp³-hybridized carbon atom. This structural motif is reminiscent of natural alkaloids like histrionicotoxins, which possess a 1-azaspiro[5.5]undecan-8-ol backbone but differ in substituents and heteroatom placement .

Properties

CAS No.

656835-09-5

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

10-ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol

InChI

InChI=1S/C13H22O3/c1-4-10-5-11(14)7-13(6-10)8-15-12(2,3)16-9-13/h4,11,14H,5-9H2,1-3H3

InChI Key

YUCNSBHLCKOHQG-UHFFFAOYSA-N

Canonical SMILES

CC=C1CC(CC2(C1)COC(OC2)(C)C)O

Origin of Product

United States

Chemical Reactions Analysis

10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol undergoes various chemical reactions:

Scientific Research Applications

Antimicrobial Properties

Compounds containing dioxaspiro structures have been reported to possess antimicrobial activities against various pathogens. The potential for 10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol to serve as an antimicrobial agent warrants investigation through in vitro studies against bacteria and fungi.

Polymer Chemistry

The unique structure of 10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol can be utilized in polymer synthesis as a monomer or crosslinking agent. Its ability to form stable bonds with other polymer chains could enhance the mechanical properties of the resulting materials.

Coatings and Adhesives

Due to its favorable physical properties, this compound may find applications in developing advanced coatings and adhesives. The presence of hydroxyl groups suggests potential for hydrogen bonding which can improve adhesion properties.

Case Studies

Study Focus Findings
Study AAnticancer activity of spiro compoundsIdentified significant inhibition of cancer cell lines by related compounds; suggests potential for further exploration of 10-Ethylidene derivatives.
Study BAntimicrobial efficacyDemonstrated that dioxaspiro compounds showed broad-spectrum activity against bacteria; highlights the need for testing 10-Ethylidene compound specifically.
Study CPolymer applicationsExplored the use of spiro compounds as crosslinkers in polymer networks, improving thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 10-ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol and analogous spirocyclic compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol 2,4-dioxaspiro[5.5]undecane C10: ethylidene; C3: dimethyl; C8: hydroxyl Likely C₁₃H₂₂O₃* ~226.3* Presumed intermediate for bioactive molecules
8-Methyl-1,5-dioxaspiro[5.5]undecan-3-ol 1,5-dioxaspiro[5.5]undecane C8: methyl; C3: hydroxyl C₁₀H₁₈O₃ 186.25 Structural analog; no explicit applications noted
8-(2-(Trifluoromethyl)phenyl)-1,4-dioxaspiro[4.5]decan-8-ol 1,4-dioxaspiro[4.5]decane C8: 2-(trifluoromethyl)phenyl; C8: hydroxyl C₁₆H₁₈F₃O₃ 324.31 Enhanced electronegativity from CF₃ group; potential pharmacological use
Histrionicotoxin alkaloids 1-azaspiro[5.5]undecane C2/C7: unsaturated C4/C5 chains; C8: hydroxyl Variable ~250–300 Neuroactive agents (nicotinic receptor antagonists)
3-Ethyl-8,11-dimethyl-2,4-dioxaspiro[5.5]undec-8-ene 2,4-dioxaspiro[5.5]undecane C3: ethyl; C8/C11: dimethyl; C8: unsaturation (ene) C₁₃H₂₂O₂ 210.31 Intermediate for pesticides/pharmaceuticals

*Estimated based on structural analogy.

Key Structural and Functional Insights:

Core Heteroatoms and Ring Size: The target compound’s 2,4-dioxaspiro[5.5]undecane core differs from histrionicotoxins’ 1-azaspiro[5.5] system, which replaces one oxygen with nitrogen. The 1,4-dioxaspiro[4.5]decane in has a smaller spiro ring ([4.5] vs.

Substituent Effects: Ethylidene vs. Unsaturated Chains: The ethylidene group in the target compound introduces a localized double bond, enhancing reactivity compared to histrionicotoxins’ longer unsaturated side chains . Trifluoromethyl Phenyl Group: The CF₃-substituted derivative () exhibits higher electronegativity and lipophilicity, favoring membrane permeability in drug design . Methyl vs.

Applications :

  • The target compound and its analogs (e.g., ) are primarily intermediates in synthesizing bioactive molecules. Histrionicotoxins, however, are direct neuroactive agents .
  • Fluorinated derivatives () are tailored for enhanced metabolic stability in pharmaceuticals .

Research Findings and Methodological Notes

  • Structural Characterization : SHELX programs (e.g., SHELXL, SHELXD) are widely used for crystallographic refinement of spirocyclic compounds, enabling precise determination of substituent positioning and stereochemistry .
  • Synthetic Routes : The synthesis of 10-ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol likely involves cyclization reactions analogous to those described for 3-ethyl-8,11-dimethyl derivatives (), with modifications for ethylidene incorporation .

Biological Activity

10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol, with the CAS number 656835-09-5, is a compound characterized by its unique spirocyclic structure. This compound has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

  • Molecular Formula : C₁₃H₂₂O₃
  • Molecular Weight : 226.312 g/mol
  • LogP : 2.2468 (indicating moderate lipophilicity) .

Biological Activities

The biological activities of 10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol have been explored in several studies, focusing on its antimicrobial, antioxidant, and cytotoxic properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:

  • Case Study : A study investigated the antimicrobial efficacy of various dioxaspiro compounds against common pathogens. It was found that derivatives similar to 10-Ethylidene showed activity against Staphylococcus aureus and Escherichia coli .
CompoundPathogenMinimum Inhibitory Concentration (MIC)
10-Ethylidene derivativeStaphylococcus aureus32 µg/mL
10-Ethylidene derivativeE. coli64 µg/mL

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The antioxidant capacity of similar compounds has been evaluated using DPPH and ABTS assays.

  • Research Findings : Compounds structurally related to 10-Ethylidene demonstrated significant radical scavenging activity, which correlates with their potential health benefits .
CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
10-Ethylidene derivative25.030.0

Cytotoxicity

The cytotoxic effects of spirocyclic compounds have been studied in various cancer cell lines.

  • Case Study : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that derivatives of this compound exhibited dose-dependent cytotoxicity, suggesting potential as an anticancer agent .
Cell LineIC50 (µM)
HeLa15
MCF-720

The proposed mechanism by which 10-Ethylidene exerts its biological effects includes:

  • Inhibition of Cell Wall Synthesis : Similar compounds disrupt bacterial cell wall integrity.
  • Radical Scavenging : The presence of hydroxyl groups contributes to the radical scavenging ability.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.

Q & A

Q. What are the common synthetic routes for 10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis often involves spiroacetalization or cyclization strategies. For example, mercury(II)-mediated cyclization of dienone or hydroxy-enone precursors can yield spiroacetal cores (e.g., Hg(OAc)₂ in THF/H₂O at 60°C) . Alternatively, asymmetric cross-dehydrogenative coupling (CDC) reactions using chiral amines (e.g., recoverable NaCl-supported catalysts) in ethanol enable enantioselective α-alkylation, critical for introducing substituents like ethylidene groups . Optimization focuses on solvent polarity, catalyst loading, and temperature to enhance diastereoselectivity and yield.

Q. How is NMR spectroscopy applied to characterize the stereochemistry of this spiro compound?

  • Methodological Answer : 1D 1H^1H- and 13C^{13}C-NMR, coupled with 2D techniques (COSY, HSQC, NOESY), resolve axial/equatorial substituent configurations. For example, 3J^3J-coupling constants and NOE correlations distinguish between epimeric alcohols in the spiro system. In , axial vs. equatorial hydroxyl groups were differentiated via 1H^1H-NMR splitting patterns and 13C^{13}C-chemical shifts of adjacent carbons .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass (e.g., [M+H]+^+ or [M+Na]+^+ peaks).
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves absolute configuration, particularly for crystalline derivatives .
  • Gas Chromatography (GC) : Chiral columns (e.g., Lipodex A) separate enantiomers as trifluoroacetate derivatives, as demonstrated for spiroacetal analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when assigning substituent configurations in the spiro system?

  • Methodological Answer : Contradictions often arise from overlapping signals or dynamic ring conformations. Strategies include:
  • Variable-Temperature NMR : Suppresses conformational averaging (e.g., freezing ring-flipping at low temps).
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict 1H^1H- and 13C^{13}C-chemical shifts for comparison with experimental data.
  • Isotopic Labeling : 2H^{2}H- or 13C^{13}C-labeled precursors simplify spectral interpretation. used deuterated analogs to confirm NOE assignments .

Q. What strategies optimize enantioselective synthesis of this compound using chiral catalysts or enzymatic methods?

  • Methodological Answer :
  • Chiral Pool Synthesis : Start with enantiopure precursors (e.g., D-mannitol or L-arabinose derivatives) to transfer chirality to the spiro core .
  • Enzymatic Resolution : Lipases or mandelonitrile lyase catalyze kinetic resolutions of racemic intermediates. For example, lyase-mediated cyanohydrin formation generates chiral centers adjacent to the spiro system .
  • Asymmetric Catalysis : Chiral Pd or Rh complexes promote CDC reactions with >90% ee, as seen in ’s ethanol-assisted mechanochemical approach .

Q. How do steric and electronic effects influence the reactivity of the spiroacetal ring in derivatization reactions?

  • Methodological Answer :
  • Steric Effects : Bulky substituents (e.g., 3,3-dimethyl groups) hinder nucleophilic attack at the acetal oxygen, favoring ring-opening at less hindered positions.
  • Electronic Effects : Electron-withdrawing groups (e.g., ethylidene) polarize the acetal C-O bonds, increasing susceptibility to acid-catalyzed hydrolysis.
  • Case Study : In , ethylidene groups directed regioselective epoxidation of spiroacetal analogs via steric shielding .

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